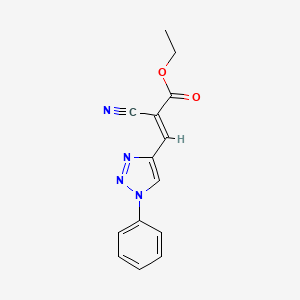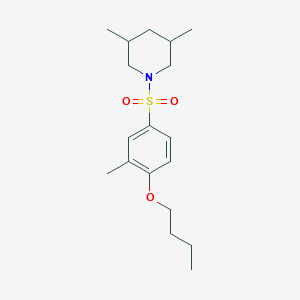![molecular formula C12H20N4OS2 B15119528 8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)
8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by its intricate arrangement of sulfur and nitrogen atoms within its molecular framework, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents and nitrogen sources. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale.
化学反応の分析
Types of Reactions
8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This can result in changes in enzyme activity, protein conformation, and cellular signaling.
類似化合物との比較
Similar Compounds
Tricyclo[7.3.0.0(2,6)]dodecane: A structurally similar compound with a different arrangement of atoms.
Tricyclo[6.4.0.0(2,7)]dodecane: Another related compound with a distinct tricyclic structure.
Uniqueness
8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H20N4OS2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one |
InChI |
InChI=1S/C12H20N4OS2/c1-7(2)3-5-15-10(17)9-8(4-6-19-9)16-11(15)13-14-12(16)18/h7-9,11,13H,3-6H2,1-2H3,(H,14,18) |
InChIキー |
DIHQESIJYHEUDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2NNC(=S)N2C3CCSC3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


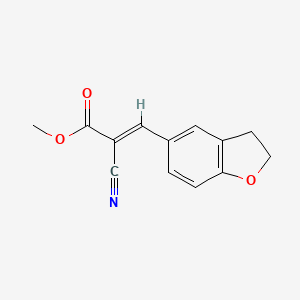
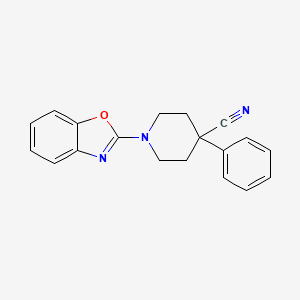
![3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B15119475.png)
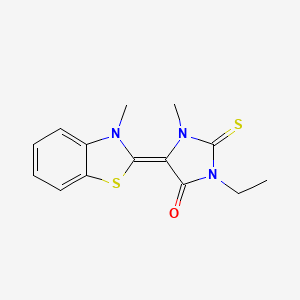
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B15119483.png)
![4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119488.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B15119498.png)
![N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B15119508.png)
![8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119515.png)
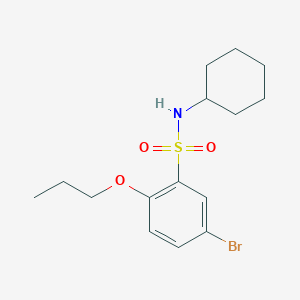
![(2Z)-6-[(2-chlorophenyl)methyl]-2-[(furan-2-yl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15119521.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B15119531.png)
